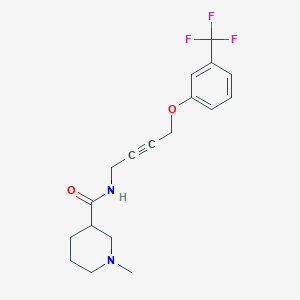
1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a piperidine ring
准备方法
The synthesis of 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the trifluoromethylphenoxy intermediate: This step involves the reaction of a trifluoromethyl-substituted phenol with an appropriate halogenated alkyne under basic conditions to form the trifluoromethylphenoxy intermediate.
Coupling with piperidine: The intermediate is then coupled with a piperidine derivative under conditions that facilitate the formation of the piperidine ring.
Final carboxamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-Methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide can be compared with other compounds containing similar functional groups, such as:
Trifluoromethylphenoxy derivatives: These compounds share the trifluoromethylphenoxy group and may have similar chemical reactivity and biological activity.
Piperidine carboxamides: Compounds with a piperidine ring and carboxamide group may exhibit similar stability and bioavailability.
Alkyne-containing compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
属性
IUPAC Name |
1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-23-10-5-6-14(13-23)17(24)22-9-2-3-11-25-16-8-4-7-15(12-16)18(19,20)21/h4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDATXNBNWVAMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
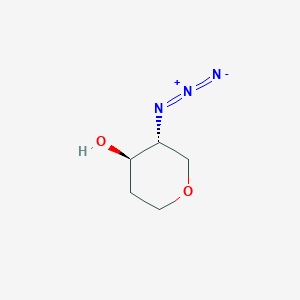
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)
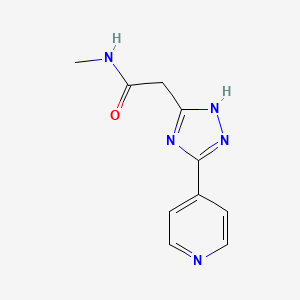
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)
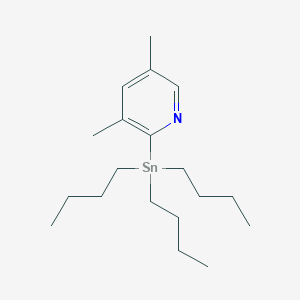
![3-Cyclopropyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2371915.png)
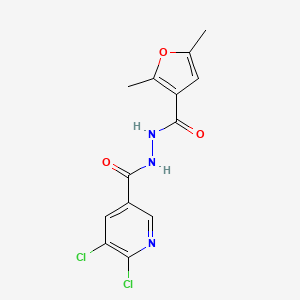
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
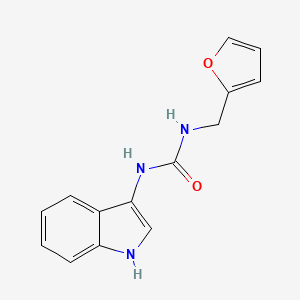
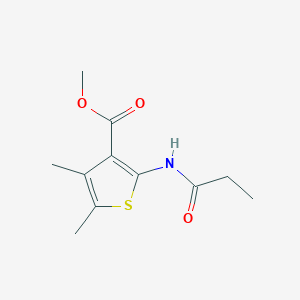
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
